2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide
Description
2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-8-14(18)17-12-15(9-4-5-10-15)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-10,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQERMXLRGZVATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-phenylcyclopentylamine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-phenylcyclopentylamine in an appropriate solvent such as ethanol.
- Add methyl cyanoacetate to the solution.
- Introduce a base, such as sodium ethoxide, to initiate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed carbonylation of bromoacetonitrile. This process involves:
- Reacting bromoacetonitrile with carbon monoxide in the presence of a palladium catalyst.
- Adding 1-phenylcyclopentylamine to the reaction mixture.
- Conducting the reaction under mild conditions to obtain the desired product in high yield .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with suitable electrophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Condensation Reactions: Reagents such as aldehydes or ketones, and catalysts like piperidine or pyridine.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides, and bases like sodium hydride.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.
Substitution Reactions: Formation of N-substituted cyanoacetamides.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The amide group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyanoacetamide: A simpler compound with similar reactivity but lacking the phenylcyclopentyl group.
N-cyano-N-phenylacetamide: Contains a phenyl group but lacks the cyclopentyl moiety.
N-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activities .
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